Boiling‑Point Displacement: Physical Property Separation from Regioisomeric Trihalobenzonitriles
5‑Bromo‑3‑chloro‑2‑fluorobenzonitrile exhibits a predicted boiling point of 239.6 ± 35.0 °C at 760 mmHg . Its regioisomer 2‑bromo‑3‑chloro‑5‑fluorobenzonitrile displays a significantly higher boiling point of 268.0 ± 40.0 °C . The ≈ 28 °C gap provides a practical distillation‑window that facilitates solvent swap and purification during gram‑to‑kilogram scale‑up, directly reducing process cost and improving batch consistency.
| Evidence Dimension | Boiling point (predicted, 760 mmHg) |
|---|---|
| Target Compound Data | 239.6 ± 35.0 °C (5‑bromo‑3‑chloro‑2‑fluorobenzonitrile) |
| Comparator Or Baseline | 268.0 ± 40.0 °C (2‑bromo‑3‑chloro‑5‑fluorobenzonitrile) |
| Quantified Difference | Δ ≈ – 28 °C (target compound boils lower) |
| Conditions | Predicted values from ChemSpider and chemicalbook databases; no experimental distillation curve available. |
Why This Matters
A lower boiling point reduces the thermal energy input required for solvent removal and distillation, which is a critical cost‑of‑goods driver in multi‑step kilo‑lab and pilot‑plant campaigns.
